4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride
Description
4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a morpholine ring substituted with a 2,3-dimethylphenoxy group and a but-2-ynyl chain, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
4-[4-(2,3-dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-14-6-5-7-16(15(14)2)19-11-4-3-8-17-9-12-18-13-10-17;/h5-7H,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBDBLLRAVYSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC#CCN2CCOCC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride typically involves the following steps:
Formation of the but-2-ynyl chain: This can be achieved through a coupling reaction between an appropriate alkyne and a halide.
Attachment of the 2,3-dimethylphenoxy group: This step involves the reaction of the but-2-ynyl chain with 2,3-dimethylphenol under suitable conditions.
Formation of the morpholine ring: The final step involves the cyclization of the intermediate product to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenoxy and morpholine groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(3,4-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride
- 4-[4-(2,6-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride
Uniqueness
4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties compared to its analogs, making it valuable for specific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
